beta-Chamigrenic acid

CAS No.:

Cat. No.: VC13359075

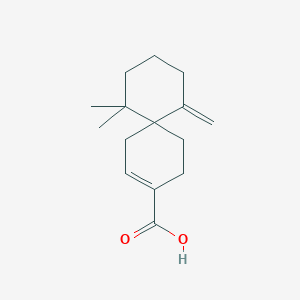

Molecular Formula: C15H22O2

Molecular Weight: 234.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H22O2 |

|---|---|

| Molecular Weight | 234.33 g/mol |

| IUPAC Name | 5,5-dimethyl-1-methylidenespiro[5.5]undec-9-ene-9-carboxylic acid |

| Standard InChI | InChI=1S/C15H22O2/c1-11-5-4-8-14(2,3)15(11)9-6-12(7-10-15)13(16)17/h6H,1,4-5,7-10H2,2-3H3,(H,16,17) |

| Standard InChI Key | TYVCBWCQQAMFRG-UHFFFAOYSA-N |

| SMILES | CC1(CCCC(=C)C12CCC(=CC2)C(=O)O)C |

| Canonical SMILES | CC1(CCCC(=C)C12CCC(=CC2)C(=O)O)C |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

β-Chamigrenic acid (CHO) belongs to the chamigrane family of sesquiterpenoids, characterized by a spiro[5.5]undecane core fused with a carboxylic acid moiety . Its structure includes two quaternary carbon centers, which pose synthetic challenges due to steric hindrance and stereochemical complexity . The compound exists as a racemic mixture, with enantiomeric forms differing in spatial arrangement around the spiro carbon .

Table 1: Key Physicochemical Properties of β-Chamigrenic Acid

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 236.35 g/mol |

| Optical Activity | Racemic mixture |

| Key Functional Groups | Carboxylic acid, bicyclic core |

| Solubility | Lipophilic (soluble in DMSO) |

Natural Occurrence and Biosynthetic Pathways

Plant Sources

β-Chamigrenic acid is predominantly isolated from Schisandra chinensis (Schisandraceae), a plant traditionally used in East Asian medicine . It coexists with structurally related compounds such as β-chamigrenal and α-ylangenol in the fruit’s essential oil fraction . Minor quantities have also been detected in Aristolochia debilis and liverwort species (Plagiochila rutilans var. moritziana) .

Biosynthesis

The biosynthetic pathway of β-chamigrenic acid remains partially elucidated. Proposed routes involve:

-

Farnesyl Pyrophosphate Cyclization: Initiated by terpene synthases, forming the chamigrane skeleton.

-

Oxidation: Introduction of the carboxylic acid group via cytochrome P450-mediated oxidation .

Synthetic Approaches

Key Synthetic Steps

-

Diels-Alder Reaction: Cyclohexanone derivatives react with dienes to form the spiro core.

-

Olefination: Wittig or Tebbe reactions introduce double bonds.

-

Oxidation: Selective oxidation of a methyl group to a carboxylic acid using Jones reagent or catalytic methods .

Pharmacological Activities

Anti-Inflammatory Effects

In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, β-chamigrenic acid suppresses:

-

Nitric Oxide (NO) Production: 47.21 ± 4.54% inhibition at 50 µM .

-

Prostaglandin E2 (PGE2) Synthesis: 51.61 ± 3.95% reduction at 50 µM .

Table 2: Pharmacological Profile of β-Chamigrenic Acid

| Parameter | Effect (50 µM) | Mechanism |

|---|---|---|

| NO Production | ↓47.21 ± 4.54% | Suppresses iNOS activity |

| PGE2 Synthesis | ↓51.61 ± 3.95% | Inhibits mPGES-1 expression |

| COX-2 Activity | No significant effect | – |

Molecular Mechanisms

-

iNOS Modulation: β-Chamigrenic acid inhibits inducible nitric oxide synthase (iNOS) activity without affecting its expression, suggesting post-translational regulation .

-

mPGES-1 Downregulation: Reduces microsomal prostaglandin E synthase-1 (mPGES-1) expression by blocking early growth response factor-1 (EGR-1), a transcriptional activator .

Comparative Analysis with Related Sesquiterpenoids

Table 3: Structural and Functional Comparison of β-Chamigrenic Acid with Analogues

| Compound | Core Structure | Bioactivity | Distinguishing Feature |

|---|---|---|---|

| β-Chamigrenic Acid | Spiro[5.5]undecane | Anti-inflammatory | Carboxylic acid group |

| β-Chamigrene | Spiro[5.5]undecane | Antimicrobial | Hydrocarbon skeleton |

| α-Cedrene | Bicyclic | Insect-repellent | Lack of oxygenated groups |

| β-Caryophyllene | Spiro[4.5]decane | Analgesic, anti-inflammatory | Larger spiro ring |

β-Chamigrenic acid’s carboxylic acid group enhances its polarity, potentially improving bioavailability compared to hydrocarbon analogs like β-chamigrene .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume